Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that features a benzyl group, a pyrrolidine ring, and a sulfonyl group attached to a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base.
Attachment of the Chlorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the sulfonylated pyrrolidine reacts with a chlorobenzene derivative.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with benzyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the study of enzyme inhibition or receptor binding.
Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance binding affinity to certain receptors, while the carbamate group may facilitate the formation of stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-(3-((4-methylphenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate
- Benzyl (2-(3-((4-fluorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate
- Benzyl (2-(3-((4-bromophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate
Uniqueness
What sets Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate apart from similar compounds is the presence of the chlorophenyl group, which can significantly influence its reactivity and binding properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s stability and specificity in binding to target molecules.
Properties
IUPAC Name |
benzyl N-[2-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5S/c21-16-6-8-17(9-7-16)29(26,27)18-10-11-23(13-18)19(24)12-22-20(25)28-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZFYPNJAMHSPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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